molecular formula C11H10N2O3S B1335121 (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid CAS No. 80862-42-6

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid

Cat. No.: B1335121
CAS No.: 80862-42-6
M. Wt: 250.28 g/mol
InChI Key: WZKUZMPBXGKOAJ-UHFFFAOYSA-N
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Description

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid is a chemical compound built on the 2-thioxoimidazolidin-4-one scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing bioactive molecules . This compound serves as a versatile intermediate for researchers designing and synthesizing novel compounds for pharmaceutical applications, particularly in oncology and infectious disease research. The 2-thioxoimidazolidin-4-one core is a subject of significant research interest due to its broad bioactive potential. Derivatives of this scaffold have been investigated as potent inhibitors of the pore-forming protein perforin, a key effector of the immune system's cytotoxic T lymphocytes and natural killer cells . Inhibiting perforin is a promising strategy for developing novel immunosuppressive agents to treat conditions like transplant rejection and autoimmune diseases . Furthermore, this chemotype demonstrates considerable antiproliferative effects. Recent studies on novel 3-substituted-2-thioxoimidazolidine derivatives have shown that these compounds can arrest the cell cycle and trigger apoptosis in cancer cell lines such as HCT-116 (colon cancer) and HepG-2 (liver cancer) . Some derivatives have also exhibited a good inhibitory effect on the Nrf2 protein . In addition to its anticancer potential, the scaffold is being explored for its antimicrobial properties. Novel 5-arylidene-3-phenyl-2-thioimidazolones have been synthesized and evaluated as dual antimicrobial and anti-proliferative agents, showing activity against a panel of Gram-positive and Gram-negative bacteria and fungal isolates . The most promising candidates from this research have also demonstrated multitargeting kinase inhibitory activity against CDK-2, EGFR, HER-2, and VEGFR-2 enzymes, which are important targets in oncogenic drug development . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-(5-oxo-3-phenyl-2-sulfanylideneimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)12-11(17)13(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKUZMPBXGKOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=O)NC2=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Reaction Conditions and Yields

Method Starting Materials Solvent Catalyst/Conditions Reaction Time Yield (%) Notes
Cyclization of phenylglycine methyl ester with phenyl isothiocyanate Phenylglycine methyl ester, phenyl isothiocyanate Pyridine (condensation), Glacial acetic acid + HCl (cyclization) Reflux in acidic water 6-12 hours (cyclization) Good yields (typically >60%) Two-step process; well-established
Michael addition + cyclization N-substituted maleimides, phenyl hydrazide, cyclohexyl isothiocyanate Ethanol (Michael addition), Acetonitrile (cyclization) Reflux with glacial acetic acid 16-70 hours (cyclization) Moderate yields (~50%) Longer reaction times for cyclization; used for substituted derivatives
Acid chloride reaction with benzylidene derivatives Acid chlorides of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid, 5-benzylidene derivatives Anhydrous pyridine and dioxane Room temperature, acidification post-reaction 2 hours + 24 hours crystallization Variable, depending on substituents Used for related thiazolidine derivatives; crystallization solvent affects purity

Mechanistic Insights

  • The key step in the synthesis is the formation of the thioxoimidazolidinone ring via intramolecular cyclization, often facilitated by acidic conditions.
  • The initial condensation forms a thiourea or thioamide intermediate, which undergoes cyclization to close the five-membered ring.
  • The presence of the phenyl substituent at the 3-position is introduced either via the starting amino acid derivative or through substitution on the isothiocyanate reagent.
  • Reaction times and yields are influenced by the nature of substituents and solvents used, with acidic reflux conditions favoring cyclization efficiency.

Characterization and Purity Confirmation

  • The synthesized compounds are typically purified by recrystallization from solvents such as ethanol, acetonitrile, or n-butanol depending on solubility.
  • Structural confirmation is performed using spectroscopic methods including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
  • Melting point determination and thin-layer chromatography (TLC) are used to assess purity.

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Overview

Research has demonstrated that (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth.

Antibacterial Activity

In studies evaluating its antibacterial properties, this compound has shown effectiveness against several strains of bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.004 mg/mL
Staphylococcus aureus0.008 mg/mL
Bacillus cereus0.015 mg/mL
Enterobacter cloacae0.011 mg/mL

The mechanism of action appears to involve the inhibition of bacterial enzymes crucial for cell wall synthesis, specifically targeting the MurB enzyme in E. coli .

Antifungal Activity

The compound also exhibits antifungal properties, with effective concentrations reported as low as:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Trichoderma viride0.004 mg/mL
Aspergillus fumigatus0.008 mg/mL
Penicillium ochraceum0.004 mg/mL

The antifungal mechanism may involve interference with ergosterol biosynthesis, similar to established antifungal agents like ketoconazole .

Potential Therapeutic Uses

Given its antimicrobial properties, this compound is being explored as a potential lead compound for developing new antibiotics and antifungal agents. Its ability to target resistant strains of bacteria and fungi positions it as a candidate for further drug development.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that the compound exhibits low toxicity towards normal human cells (MRC5 cell line), maintaining cell viability above 91% at tested concentrations . This suggests a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications to its chemical structure can significantly impact its biological activity. For instance, substituents on the thiazolidinone ring and variations in the acetic acid moiety influence both antibacterial and antifungal potency .

Mechanism of Action

The mechanism of action of (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Position 5 Substituent Key Features
Target Compound Imidazolidin-4-one Phenyl Acetic acid Oxo Thioxo group at position 2
[1-(4-Methylphenyl)-…]acetic acid hydrate Imidazolidin-4-one 4-Methylphenyl Acetic acid Oxo Hydrate form; enhanced hydrophilicity
5-Arylidene-2-thioxoimidazolidin-4-one Imidazolidin-4-one Variable aryl - Arylidene Conjugated double bond at position 5
5-(Benzimidazol-2-ylmethylene)-4-oxothiazolidin Thiazolidinone - Carboxylic acid Benzimidazole Sulfur at position 2 (thiazolidinone)

Key Observations:

Core Modifications: The target compound and its hydrate derivative () share the imidazolidinone core, whereas analogs like 5-(benzimidazol-2-ylmethylene)-4-oxothiazolidin () feature a thiazolidinone core. The thiazolidinone’s sulfur at position 2 (vs. nitrogen in imidazolidinone) alters electronic properties and hydrogen-bonding capacity, impacting bioactivity .

Arylidene substituents at position 5 () introduce extended conjugation, which may enhance UV absorption or redox activity .

Functional Group Impact :

  • The acetic acid group at position 4 in the target compound and its hydrate analog provides carboxylic acid functionality, enabling salt formation or coordination chemistry .

Biological Activity

(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound is characterized by a thioxo-imidazolidin structure, which contributes to its biological activity. The presence of the phenyl group and the acetic acid moiety suggests potential interactions with biological targets.

1. Cytotoxicity

Cytotoxicity studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, a study indicated that derivatives of related thiazolidin compounds displayed selective cytotoxic effects on K562 (leukemia) and HeLa (cervical cancer) cells, with IC50 values ranging from 8.5 µM to 15.1 µM, suggesting a similar potential for the imidazolidin derivative .

Cell LineIC50 (µM)
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazolidin derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess comparable activity. For example, thiazolidin derivatives demonstrated significant inhibition against Gram-positive bacteria .

Research indicates that compounds with similar structures induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways . This dual mechanism may enhance their efficacy as anticancer agents.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:

Study on Thiazolidin Derivatives:
A study synthesized new thiazolidin derivatives and assessed their cytotoxicity against various cancer cell lines, revealing that specific modifications in the structure could enhance anticancer activity .

Antioxidant Properties:
Research has shown that thiazolidine molecules exhibit antioxidant effects in cell culture media, which may contribute to their overall biological activity by reducing oxidative stress in cells .

Q & A

Q. What is the standard synthetic protocol for (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with aldehydes under acidic conditions. A general procedure involves refluxing the starting materials with sodium acetate in glacial acetic acid for 3–5 hours, followed by precipitation in water and recrystallization from methanol or acetic acid-DMF mixtures . Optimization may involve adjusting the molar ratio of aldehyde to thiazolidinone (e.g., 1:1 to 1.2:1), varying reaction times (1–5 hours), or testing alternative catalysts like triethylamine in DMF-H₂O systems .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • FTIR : To confirm the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups.
  • NMR (¹H/¹³C) : To verify aromatic protons (δ 7.2–7.8 ppm for phenyl), imidazolidinone ring carbons (δ 170–180 ppm for C=O), and acetic acid side-chain protons (δ 3.5–4.0 ppm) .
  • Elemental analysis : To validate purity by matching experimental and theoretical C, H, N, S percentages .

Q. What are the common biological targets evaluated for this compound in pharmacological studies?

Methodological Answer: Studies often screen for:

  • Anticancer activity : Using MTT assays against cancer cell lines (e.g., MCF-7, HeLa) .
  • Antimicrobial effects : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Targeting kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activities across studies?

Methodological Answer: Discrepancies may arise from:

  • Reaction conditions : Longer reflux times (e.g., 5 vs. 3 hours) or excess sodium acetate (15.7 mmol vs. 3 mmol) can alter yields .
  • Biological assay variability : Differences in cell lines (e.g., HepG2 vs. A549) or solvent carriers (DMSO vs. PBS) affect activity. Validate results using standardized protocols (e.g., NCI-60 panel for anticancer screening) .
  • Structural analogs : Subtle substituent changes (e.g., arylidene vs. benzylidene groups) significantly impact bioactivity .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via esterification of the acetic acid moiety .
  • Co-crystallization : Use co-formers like nicotinamide to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake .

Q. How can computational methods guide the design of analogs with enhanced activity?

Methodological Answer:

  • Molecular docking : Predict binding affinities to targets like EGFR or COX-2 using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Data Contradiction Analysis

Q. Why do some studies report higher anticancer activity for analogs with electron-withdrawing substituents, while others favor electron-donating groups?

Methodological Answer: This discrepancy arises from target-specific interactions:

  • Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation in topoisomerase inhibition .
  • Electron-donating groups (e.g., -OCH₃) improve hydrogen bonding with kinase active sites .
    Cross-validate using proteomics (e.g., kinome profiling) to identify mechanistic drivers .

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